4,9-Dodecanedione CAS 1490-38-6 chemical properties
4,9-Dodecanedione CAS 1490-38-6 chemical properties
An In-Depth Technical Guide to the Chemical Properties and Analysis of 4,9-Dodecanedione (CAS 1490-38-6)
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4,9-dodecanedione (CAS 1490-38-6). As a symmetrical 1,6-diketone, this molecule represents a versatile scaffold with significant potential in organic synthesis, serving as a precursor to cyclic systems and functionalized long-chain architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its physicochemical characteristics, spectroscopic elucidation, and chemical reactivity. We will explore the causality behind experimental choices for its synthesis and characterization, presenting self-validating protocols and workflows grounded in authoritative chemical principles.
Introduction to 1,6-Diketones: The Case of 4,9-Dodecanedione
Symmetrical long-chain diketones are a fascinating class of molecules that bridge the gap between simple monofunctional compounds and complex polyfunctional architectures. Their bifunctional nature, with two carbonyl groups separated by a flexible aliphatic chain, allows for unique intramolecular reactions and makes them valuable building blocks in synthetic chemistry. 4,9-dodecanedione, with its twelve-carbon backbone, is a prime example.
The strategic placement of the ketone groups at the 4- and 9-positions opens up possibilities for forming five- or six-membered rings through intramolecular cyclization, a cornerstone of synthetic strategy. Furthermore, the aliphatic chain imparts lipophilicity, a property of significant interest in drug development for modulating solubility and membrane permeability. Understanding the core chemical properties of this molecule is therefore essential for unlocking its potential in materials science, fragrance chemistry, and as a scaffold in medicinal chemistry.
Physicochemical Properties
The physical and chemical properties of 4,9-dodecanedione are dictated by its molecular structure: two polar carbonyl groups within a nonpolar hydrocarbon chain. While extensive experimental data for this specific compound is not widely published, we can predict its properties with high confidence based on established chemical principles and data from analogous structures like dodecane and other aliphatic ketones.
Table 1: Predicted Physicochemical Properties of 4,9-Dodecanedione
| Property | Predicted Value / Information | Rationale and Context |
| CAS Number | 1490-38-6 | Unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₁₂H₂₂O₂ | Derived from its structure (12 carbons, 22 hydrogens, 2 oxygens). |
| Molecular Weight | 198.30 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other long-chain aliphatic ketones.[1][2][3] |
| Boiling Point | ~260-275 °C | Estimated to be higher than n-dodecane (216 °C) due to dipole-dipole interactions from the two ketone groups, but lower than 1,12-dodecanediol due to weaker hydrogen bonding.[2][3][4][5] |
| Melting Point | ~15-25 °C | Expected to be a low-melting solid, influenced by packing efficiency in the crystal lattice. |
| Solubility | Soluble in organic solvents (e.g., ether, acetone, chloroform); sparingly soluble in water. | The long hydrocarbon chain dominates, imparting nonpolar character.[3][5][6] |
| Density | ~0.90 - 0.95 g/mL | The presence of oxygen atoms increases the density compared to n-dodecane (~0.75 g/mL).[2][3] |
Synthesis and Mechanistic Insights
The synthesis of symmetrical 1,6-diketones like 4,9-dodecanedione can be approached through several reliable methods in organic chemistry. A strategically sound approach involves the coupling of smaller, functionalized precursors. One of the most effective methods is the oxidative coupling of enolates derived from a simpler ketone.
Proposed Synthesis: Oxidative Coupling of Hexan-2-one Enolate
This pathway offers a convergent and efficient route. The logic here is to form the central C6-C7 bond by coupling two six-carbon fragments derived from hexan-2-one.
Mechanism:
-
Enolate Formation: Hexan-2-one is deprotonated at the less-hindered C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The choice of LDA is critical; it is a powerful base that rapidly and quantitatively forms the kinetic enolate at low temperatures, preventing side reactions like self-condensation.
-
Oxidative Coupling: The resulting lithium enolate is then treated with an oxidant like copper(II) chloride (CuCl₂). The copper(II) facilitates a single-electron transfer (SET) from two enolate molecules, generating enolate radicals. These radicals then dimerize to form the desired C-C bond, yielding the 1,6-diketone product.
Caption: Proposed synthetic pathway for 4,9-dodecanedione.
Experimental Protocol: Synthesis of 4,9-Dodecanedione
Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Solvent and Reagent Preparation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. Diisopropylamine (2.2 eq) is added, and the solution is cooled to -78 °C using an acetone/dry ice bath.
-
Base Formation: n-Butyllithium (2.1 eq, 1.6 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred for 30 minutes at this temperature to form LDA.
-
Enolate Generation: A solution of hexan-2-one (2.0 eq) in anhydrous THF (20 mL) is added dropwise to the LDA solution. The choice to add the ketone to the base prevents localized high concentrations of the ketone, minimizing self-condensation. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Coupling Reaction: A solution of anhydrous copper(II) chloride (2.5 eq) in anhydrous THF (50 mL) is added slowly to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Validation: The crude product is purified by flash column chromatography on silica gel. The identity and purity of the resulting 4,9-dodecanedione are confirmed using the spectroscopic methods detailed in the following section. This final analytical step is crucial for validating the success of the synthesis.
Spectroscopic Analysis and Structural Elucidation
Confirming the structure of a synthesized molecule is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural determination.[7][8]
Caption: Workflow for the spectroscopic confirmation of 4,9-dodecanedione.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms.[9] Due to the molecule's symmetry, a relatively simple spectrum is expected.
Table 2: Predicted ¹H NMR Data for 4,9-Dodecanedione (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~2.40 | Triplet (t) | 4H | -CH₂ -C=O (H5, H8) | Protons alpha to a ketone are deshielded. The triplet arises from coupling to the adjacent CH₂ group. |
| ~2.15 | Singlet (s) | 6H | CH₃ -C=O (H1, H12) | Methyl protons adjacent to a carbonyl group typically appear as a singlet in this region. |
| ~1.55 | Multiplet (m) | 4H | -CH₂-CH₂ -C=O (H6, H7) | Aliphatic protons beta to the carbonyl. The signal is a multiplet due to coupling with two different adjacent CH₂ groups. |
| ~1.30 | Multiplet (m) | 8H | CH₃ -CH₂ -CH₂ - (H2, H3, H10, H11) | Standard chemical shift for aliphatic methylene protons far from the influence of the carbonyl groups. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the carbon skeleton of the molecule.[9] The symmetry of 4,9-dodecanedione simplifies the spectrum to only six unique carbon signals.
Table 3: Predicted ¹³C NMR Data for 4,9-Dodecanedione (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~211 | C=O (C4, C9) | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~43 | -C H₂-C=O (C5, C8) | Alpha-carbon, deshielded by the adjacent carbonyl group. |
| ~30 | C H₃-C=O (C1, C12) | Methyl carbon adjacent to the carbonyl. |
| ~26 | -CH₂-C H₂-C=O (C6, C7) | Aliphatic carbon beta to the carbonyl. |
| ~24 | CH₃-C H₂- (C2, C11) | Aliphatic carbon beta to the terminal methyl group. |
| ~14 | C H₃-CH₂- (C3, C10) | Terminal methyl carbon, the most shielded carbon in the molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10][11] For 4,9-dodecanedione, the most prominent feature will be the carbonyl stretch.
Table 4: Predicted IR Absorption Bands for 4,9-Dodecanedione
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| ~1715 | C=O Stretch | Strong, Sharp | Unambiguous evidence of a saturated aliphatic ketone functional group.[10] |
| 2850 - 2960 | C-H Stretch | Strong | Confirms the presence of the aliphatic (sp³ C-H) backbone. |
| 1450 - 1470 | C-H Bend | Medium | Further confirmation of methylene (CH₂) groups. |
| 1365 | C-H Bend | Medium | Indicates the presence of methyl (CH₃) groups. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 198, corresponding to the molecular weight of C₁₂H₂₂O₂.
-
Key Fragmentation: A characteristic fragmentation for ketones is McLafferty rearrangement and alpha-cleavage. Expect to see significant peaks corresponding to the cleavage adjacent to the carbonyl groups. For example, alpha-cleavage would yield fragments from the loss of a propyl group (CH₃CH₂CH₂•, m/z = 43) or an acylium ion [CH₃(CH₂)₄CO]⁺ (m/z = 99).
Chemical Reactivity and Potential Applications
The two ketone functionalities are the reactive centers of 4,9-dodecanedione. Their separation by four methylene groups allows for both standard ketone reactions and unique intramolecular cyclizations.
-
Intramolecular Aldol Condensation: Under basic or acidic conditions, 4,9-dodecanedione can undergo an intramolecular aldol reaction. Deprotonation at C5 (or C8) can lead to an enolate that attacks the C9 (or C4) carbonyl, forming a stable five-membered ring (a substituted cyclopentenone). This is a powerful method for constructing cyclic systems from linear precursors.
-
Reduction: Both carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 4,9-dodecanediol. This diol can serve as a monomer for polyester or polyurethane synthesis.
-
Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) can convert the ketones into esters. Given the symmetrical nature, this could lead to the formation of large macrocyclic lactones, which are valuable in the fragrance industry.
-
Applications in Drug Development: In medicinal chemistry, the 4,9-dodecanedione scaffold could be used as a lipophilic linker to connect two pharmacophores. The ketone groups also provide handles for further functionalization, such as conversion to amines via reductive amination, allowing for the attachment of various side chains to explore structure-activity relationships (SAR). The use of long-chain linkers can be a strategy to improve pharmacokinetic properties.[12]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Keep away from heat, sparks, and open flames, as it is expected to be combustible at high temperatures.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
-
Toxicity: Expected to be a slight irritant to the skin and eyes. Ingestion and inhalation should be avoided.[13]
Conclusion
4,9-Dodecanedione is a structurally intriguing symmetrical diketone with significant untapped potential. Its chemical properties, governed by two carbonyl groups on a flexible twelve-carbon chain, make it a valuable precursor for synthesizing cyclic compounds, specialty polymers, and complex molecular architectures. This guide has provided a predictive but chemically sound framework for its synthesis, analysis, and reactivity. The detailed spectroscopic tables and experimental workflows offer a practical foundation for researchers aiming to synthesize, identify, and utilize this versatile chemical building block in their scientific endeavors. Further experimental validation of these properties will undoubtedly open new avenues for its application in various fields of chemical science.
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